
5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid consists of a quinoline ring attached to a 1,2,3-triazole ring via a methyl group . The carboxylic acid group is attached to the 4-position of the triazole ring .Aplicaciones Científicas De Investigación
Synthesis of Thiazolidine Derivatives
Thiazolidines are a class of saturated five-membered rings with diverse therapeutic applications. The compound can be used as a precursor in the synthesis of thiazolidine derivatives, which have shown a range of biological activities including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects . The presence of a triazole ring in the structure may enhance the binding affinity of the synthesized derivatives to various biological targets.
Development of Anticancer Agents
Quinoline derivatives have been studied extensively for their antitumor properties. The quinolin-6-yl moiety of the compound provides a scaffold that can be modified to develop potent antitumor agents. These compounds can be designed to target specific cancer cell lines, offering a pathway for personalized medicine approaches .
Antimicrobial Applications
The triazole ring is known for its antimicrobial properties. When incorporated into a compound like 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, it can potentially enhance the compound’s efficacy against a broad spectrum of bacterial and fungal pathogens. This makes it a valuable candidate for the development of new antimicrobial drugs .
Neuroprotective Therapies
Compounds with a triazole core have been associated with neuroprotective effects. The compound’s structure could be exploited to synthesize derivatives that protect neuronal cells from damage or death, which is crucial in the treatment of neurodegenerative diseases .
Anti-inflammatory Drugs
The anti-inflammatory properties of triazole derivatives make them suitable for the development of new anti-inflammatory drugs. By modifying the core structure of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, researchers can create compounds that selectively inhibit the inflammatory response in various conditions .
Probe Design for Biological Studies
The unique structure of the compound allows for the design of biological probes that can bind to specific enzymes or receptors. These probes can be used to study biological pathways and identify potential drug targets .
Antioxidant Properties
Compounds containing the triazole ring have demonstrated antioxidant activity. By synthesizing derivatives of the given compound, it’s possible to create antioxidants that can neutralize free radicals and reduce oxidative stress in cells .
Green Chemistry Applications
The synthesis of derivatives from 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid can be optimized using green chemistry principles. This includes minimizing waste, avoiding toxic reagents, and improving the overall sustainability of the chemical processes involved in drug development .
Propiedades
IUPAC Name |
5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMATLXQAMEGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
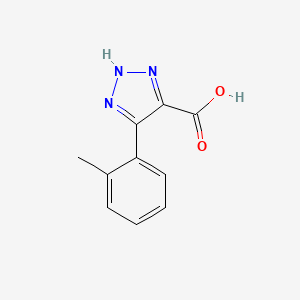
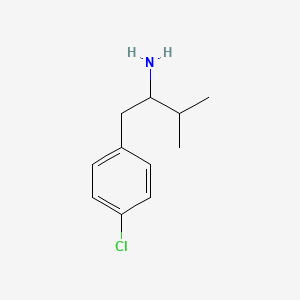
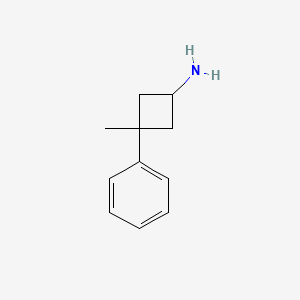

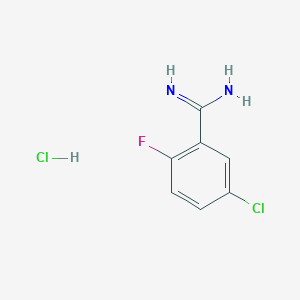
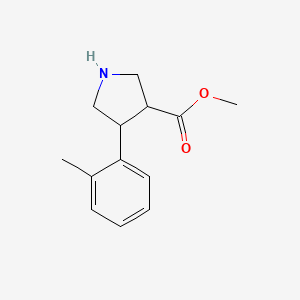
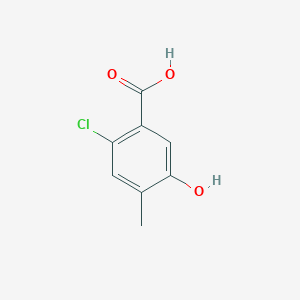

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
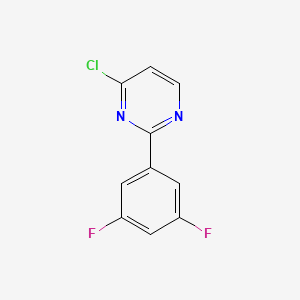
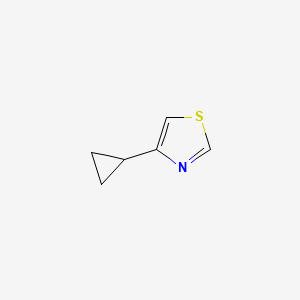
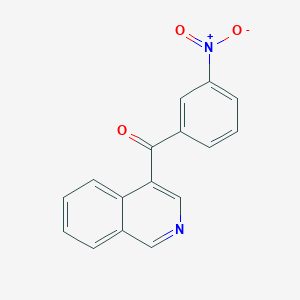
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)